molecular formula C12H11NO B1268763 cyclopropyl(1H-indol-3-yl)methanone CAS No. 675834-79-4

cyclopropyl(1H-indol-3-yl)methanone

Cat. No. B1268763
M. Wt: 185.22 g/mol
InChI Key: ILBLOQDDOYEESV-UHFFFAOYSA-N
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Description

Cyclopropyl(1H-indol-3-yl)methanone, also known as CIL-56, is a synthetic compound designed for a range of scientific research purposes. It is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers. A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione has been performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .

Scientific Research Applications

    Antiviral Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves molecular docking studies to examine the interaction with receptors .
    • Results : In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

    Antimycobacterial Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Certain indole derivatives were tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
    • Method : The specific methods of application or experimental procedures were not detailed in the source. It typically involves in vitro testing of the compounds against various strains of Mycobacterium .
    • Results : The results or outcomes obtained were not specified in the source .

    Synthesis of Synthetic Cannabinoids

    • Field : Chemical and Pharmaceutical Research
    • Application : Cyclopropyl(1H-indol-3-yl)methanone is an analytical reference standard categorized as a precursor in the synthesis of synthetic cannabinoids .
    • Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves chemical synthesis procedures .
    • Results : The results or outcomes obtained were not specified in the source .

    Anti-Inflammatory and Analgesic Activities

    • Field : Medical and Pharmaceutical Research
    • Application : Certain indole derivatives have been synthesized and tested for their anti-inflammatory and analgesic activities .
    • Method : The specific methods of application or experimental procedures were not detailed in the source. It typically involves in vitro testing of the compounds for their anti-inflammatory and analgesic effects .
    • Results : The results or outcomes obtained were not specified in the source .

    Antioxidant Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Indole derivatives have been reported to possess antioxidant activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves in vitro testing of the compounds for their antioxidant effects .
    • Results : The results or outcomes obtained were not specified in the source .

    Antimicrobial Activity

    • Field : Medical and Pharmaceutical Research
    • Application : Indole derivatives have been reported to possess antimicrobial activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source. However, it typically involves in vitro testing of the compounds against various strains of bacteria .
    • Results : The results or outcomes obtained were not specified in the source .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for cyclopropyl(1H-indol-3-yl)methanone could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name

cyclopropyl(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12(8-5-6-8)10-7-13-11-4-2-1-3-9(10)11/h1-4,7-8,13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBLOQDDOYEESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359484
Record name cyclopropyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclopropyl(1H-indol-3-yl)methanone

CAS RN

675834-79-4
Record name cyclopropyl(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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